![molecular formula C14H15N3O4 B2371599 (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide CAS No. 1445765-18-3](/img/structure/B2371599.png)
(E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide, also known as ABT-263 or Navitoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) family proteins. Bcl-2 family proteins are key regulators of apoptosis, or programmed cell death, and play a critical role in cancer cell survival. ABT-263 has shown promising results in preclinical and clinical studies as a potential treatment for various types of cancer.
Mechanism of Action
(E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide binds to the BH3-binding groove of Bcl-2 family proteins, displacing pro-apoptotic proteins such as Bim and Bak. This leads to the activation of caspases, which are enzymes that initiate the apoptotic process. By targeting multiple Bcl-2 family proteins, (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide can overcome resistance to other apoptosis-inducing agents.
Biochemical and Physiological Effects:
(E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide has been shown to sensitize cancer cells to other chemotherapy agents, leading to enhanced cancer cell death. However, (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide can also induce apoptosis in normal cells, leading to potential toxicity.
Advantages and Limitations for Lab Experiments
(E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide has several advantages as a research tool. It is a potent and selective inhibitor of Bcl-2 family proteins, allowing for the specific targeting of apoptosis in cancer cells. In addition, (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide has been extensively studied in preclinical and clinical settings, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide can also induce apoptosis in normal cells, leading to potential toxicity and limiting its use in certain experiments.
Future Directions
There are several potential future directions for research on (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide. One area of interest is the development of (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide analogs with improved selectivity and reduced toxicity. Another area of research is the identification of biomarkers that can predict response to (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide treatment. Finally, there is ongoing research into the use of (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide in combination with other chemotherapy agents to enhance cancer cell death.
Synthesis Methods
The synthesis of (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide involves several steps, including the coupling of a cyanoacrylamide with a substituted phenol, followed by carbamoylation and purification. The final product is a white to off-white powder with a molecular weight of 868.94 g/mol.
Scientific Research Applications
(E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide has been extensively studied for its potential as an anti-cancer agent. Preclinical studies have shown that (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide can induce apoptosis in cancer cells by inhibiting Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer. Clinical trials have demonstrated the efficacy of (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide in treating hematological malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
properties
IUPAC Name |
(E)-N-carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-20-6-7-21-12-4-2-10(3-5-12)8-11(9-15)13(18)17-14(16)19/h2-5,8H,6-7H2,1H3,(H3,16,17,18,19)/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXXGFKSKMIRFE-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.